molecular formula C8H6Cl4O4S B12519366 4-Chlorophenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-20-0

4-Chlorophenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12519366
CAS No.: 653605-20-0
M. Wt: 340.0 g/mol
InChI Key: ORZZRJVBVDDZGV-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2,2,2-trichloroethyl sulfate is an organosulfur compound that features a chlorinated phenyl group and a trichloroethyl sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate typically involves the sulfation of 4-chlorophenol with 2,2,2-trichloroethyl chlorosulfate. The reaction is carried out in the presence of a base such as N,N-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the phenyl ring can produce a quinone derivative.

Scientific Research Applications

4-Chlorophenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate involves its interaction with nucleophiles, leading to the formation of substitution products. The trichloroethyl group acts as a leaving group, facilitating the nucleophilic attack. The phenyl ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both a chlorinated phenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

653605-20-0

Molecular Formula

C8H6Cl4O4S

Molecular Weight

340.0 g/mol

IUPAC Name

(4-chlorophenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2

InChI Key

ORZZRJVBVDDZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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